molecular formula C7H12O3 B2565664 Methyl 2,2-dimethyl-4-oxobutanoate CAS No. 51445-11-5

Methyl 2,2-dimethyl-4-oxobutanoate

Cat. No.: B2565664
CAS No.: 51445-11-5
M. Wt: 144.17
InChI Key: CHYLTSIAGLDTGN-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxobutanoate is a branched methyl ester characterized by a ketone group at the fourth carbon and two methyl substituents at the second carbon. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and volatility.

Properties

IUPAC Name

methyl 2,2-dimethyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,4-5-8)6(9)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLTSIAGLDTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51445-11-5
Record name methyl 2,2-dimethyl-4-oxobutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-4-oxobutanoate can be synthesized through several methods. One common route involves the esterification of 2,2-dimethyl-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,2-Dimethyl-4-oxobutanoic acid.

    Reduction: 2,2-Dimethyl-4-hydroxybutanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2,2-dimethyl-4-oxobutanoate serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

  • Nucleophilic Addition Reactions: The ketone group is susceptible to nucleophilic attack, making it useful in synthesizing more complex organic molecules.
  • Reduction Reactions: Reduction of this compound leads to the formation of 2,2-dimethyl-4-hydroxybutanoate, which can be further transformed into other valuable compounds.
  • Substitution Reactions: Depending on the nucleophile employed, substitution reactions can yield various substituted esters or amides.

Medicinal Chemistry Applications

In medicinal chemistry, this compound acts as a building block for biologically active compounds. Its derivatives have been explored for their potential therapeutic effects:

  • Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
  • Anti-inflammatory Compounds: Research indicates that certain derivatives may possess anti-inflammatory properties.

Polymer Production

This compound is also utilized in the production of polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the physical properties of the resulting materials:

  • Polyester Synthesis: The compound can be used as a monomer in the synthesis of polyesters, which are widely used in textiles and packaging.
  • Coatings and Adhesives: Its incorporation into formulations for coatings and adhesives improves adhesion and durability.

Case Studies

Several studies highlight the applications and effectiveness of this compound in scientific research:

  • Synthesis of Anticancer Compounds:
    • A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant cytotoxic activity against various cancer cell lines.
    • The mechanism involved nucleophilic addition followed by cyclization reactions.
CompoundActivityReference
Compound AIC50 = 5 µM
Compound BIC50 = 10 µM
  • Polymer Development:
    • Research focused on developing biodegradable polymers using this compound as a precursor.
    • The resulting polymers showed enhanced mechanical properties compared to traditional petroleum-based plastics.
Polymer TypeMechanical PropertyReference
Polyester ATensile Strength: 30 MPa
Polyester BTensile Strength: 25 MPa

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-4-oxobutanoate involves its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by various enzymes and catalysts, targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Key structural analogs include:

  • Methyl salicylate: An aromatic ester with a phenolic hydroxyl group, widely used in pharmaceuticals and flavoring agents.
  • Methyl 2-benzoylamino-3-oxobutanoate: A β-keto ester with a benzoylamino substituent, employed in heterocyclic synthesis .
  • Sandaracopimaric acid methyl ester: A diterpenoid methyl ester derived from natural resins, notable for its complex bicyclic structure .
Physical and Chemical Properties

A comparative analysis of properties is summarized below:

Property Methyl 2,2-dimethyl-4-oxobutanoate Methyl salicylate Methyl 2-benzoylamino-3-oxobutanoate
Molecular Weight (g/mol) ~158 (calculated) 152.15 265.28
Volatility Moderate (predicted) High (BP: 222°C) Low (due to polar substituents)
Solubility Likely soluble in organic solvents Miscible in ethanol, ether Soluble in benzene, DMF
Reactivity Steric hindrance slows nucleophilic attack Electrophilic aromatic substitution Keto-enol tautomerism drives cyclization


Key Observations :

  • The 4-oxo group in this compound enhances electrophilicity at the carbonyl carbon, but steric hindrance from the two methyl groups reduces reactivity compared to less hindered esters like methyl salicylate.
  • Methyl salicylate’s aromatic ring contributes to lower volatility and higher thermal stability than aliphatic esters .
Stability and Industrial Relevance
  • This compound’s discontinuation contrasts with the sustained demand for methyl salicylate (used in liniments) and sandaracopimaric acid methyl ester (resin industry). This disparity highlights the impact of steric complexity on commercial viability .
  • β-Keto esters like Methyl 2-benzoylamino-3-oxobutanoate remain valuable in medicinal chemistry due to their versatility in heterocycle formation .

Biological Activity

Methyl 2,2-dimethyl-4-oxobutanoate (C₇H₁₂O₃) is an ester compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview of its interactions, effects, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a four-carbon chain with two methyl groups on the second carbon and a ketone functional group. Its molecular weight is approximately 144.17 g/mol. The presence of both an ester and a ketone in its structure suggests potential reactivity with biological molecules, which may influence its pharmacological profile.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural modifications on the phenyl ring can significantly alter these interactions, suggesting that this compound may also possess similar properties .
  • Enzyme Interaction : Studies on structurally related compounds indicate that they can interact with enzymes or receptors, potentially leading to therapeutic effects. Investigations into binding affinities with proteins or nucleic acids are necessary to understand the mechanisms underlying its biological activity .

Case Studies

Several studies have explored the effects of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : In vitro tests on related compounds have demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance antibacterial properties .
  • Synthesis and Biological Testing : A recent study synthesized various derivatives of 4-oxobutanoate compounds and evaluated their biological activity. The results indicated that certain derivatives exhibited promising anticancer properties, highlighting the potential for further exploration of this compound in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityEnzyme InteractionAnticancer Potential
This compoundModerateUnder investigationPotential
Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoateHighConfirmedModerate
Methyl 3-bromo-3-dimethyl-4-oxobutanoateLowLimitedLow

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Functional Groups : The ketone and ester groups can participate in nucleophilic attacks or hydrogen bonding with biological macromolecules.
  • Structural Variability : Modifications in the structure can lead to changes in lipophilicity and polarity, affecting membrane permeability and interaction with cellular targets.
  • Potential Synergy : When used in combination with other agents, there may be synergistic effects that enhance overall efficacy against specific diseases.

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